molecular formula C15H25N6O7PS B088764 Methioninyl adenylate CAS No. 13091-93-5

Methioninyl adenylate

Cat. No. B088764
CAS RN: 13091-93-5
M. Wt: 464.4 g/mol
InChI Key: QJJZMJWXTYLFEU-OPYVMVOTSA-N
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Description

Methioninyl adenylate is a specific and potent inhibitor of the enzyme methionyl-tRNA synthetase, which is crucial for protein biosynthesis . It has been studied in the context of various biological processes, including the inhibition of focus formation by Rous Sarcoma Virus and the effect on the level of aminocylation in vivo of tRNA Met Escherichia coli K12 .


Synthesis Analysis

Methioninyl adenylate interacts with various ligands involved in the methionine-activation reaction, such as methionine and its analogues, ATP, AMP, PPi, and methioninyl adenylate . The interaction of methioninyl adenylate with most of the ligands investigated gave rise to characteristic fluorescence variations of large amplitude .


Molecular Structure Analysis

The structure of Methioninyl adenylate has been studied in the context of human methionyl-tRNA synthetase (MRS). The human MRS structure was superimposed on the structure of L. major MRS complexed with methionyl adenylate and pyrophosphate . The structures reveal human-specific structural details of the MRS .


Chemical Reactions Analysis

Methioninyl adenylate plays a crucial role in the interaction of the enzyme with its cognate isoacceptor tRNAs . The interaction of methioninyl adenylate with tRNA leads to an extensive decrease of fluorescence, indicative of a major structural or conformational change of the enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methioninyl adenylate are closely related to its role in protein biosynthesis. It interacts with various ligands involved in the methionine-activation reaction . The interaction of methioninyl adenylate with most of the ligands investigated gave rise to characteristic fluorescence variations of large amplitude .

Safety And Hazards

There is some concern that methionine supplements, which contain Methioninyl adenylate, may cause more harm than good, as taking too much of it has been associated with various side effects .

Future Directions

The treatment of Proteus mirabilis infections is considered to be complicated as the organism has become resistant to numerous antibiotic classes. Therefore, new inhibitors should be developed, targeting bacterial molecular functions. Methionine tRNA synthetase (MetRS), a member of the aminoacyl-tRNA synthetase family, is essential for protein biosynthesis offering a promising target .

properties

IUPAC Name

[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZMJWXTYLFEU-OPYVMVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N6O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156790
Record name Methioninyl adenylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methioninyl adenylate

CAS RN

13091-93-5
Record name Methioninyl adenylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methioninyl adenylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
D Cassio, M Robert-Gero, DJ Shire, JP Waller - FEBS letters, 1973 - core.ac.uk
… L-methioninyl adenylate (LMet&-AMP) is the most effecient of these compounds tested in the … synthetase and the concentration of methioninyl adenylate required to ~hibit its growth. …
Number of citations: 14 core.ac.uk
T Crepin, E Schmitt, Y Mechulam, PB Sampson… - Journal of molecular …, 2003 - Elsevier
Binding of methionine to methionyl-tRNA synthetase (MetRS) is known to promote conformational changes within the active site. However, the contribution of these rearrangements to …
Number of citations: 85 www.sciencedirect.com
J Enouf, F Lawrence, G Farrugia, P Blanchard… - Archives of …, 1976 - Springer
The bacteriostatic effect of methioninyl adenylate (MAMP)—a specific inhibitor of the enzyme methionyl-tRNA synthetase—was investigated on Salmonella typhimurium and …
Number of citations: 2 link.springer.com
M Robert-Gero, F Lawrence, P Vigier - Cancer Research, 1975 - AACR
… Methioninyl adenylate is a specific and potent inhibitor of the enzyme methionyl-tRNA … Under the same conditions, the same concentrations of methioninyl adenylate caused only a …
Number of citations: 5 aacrjournals.org
D Cassio, Y Mathien - Nucleic Acids Research, 1974 - ncbi.nlm.nih.gov
… On addition of L-methioninyl adenylate to the growth medium, one observes a specific deacylation of tRNAmet. When more than 35 % of tRNAmet is deacylated, growth rate is …
Number of citations: 19 www.ncbi.nlm.nih.gov
M Robert-Gero, F Lawrence, P Vigier - Biochemical and biophysical …, 1975 - Elsevier
Methioninyl adenylate (MAMP) inhibits protein synthesis by interacting with the enzyme methionyl-tRNA synthetase. Addition of 1 mM of inhibitor to a growing culture of chick embryo …
Number of citations: 10 www.sciencedirect.com
D Cassio - European Journal of Biochemistry, 1968 - Wiley Online Library
… The presence of low concentrations of L-methioninyl adenylate (a structural analog of methionyl adenylate) during pHMB-treatment, results in complete and selective protection of the …
Number of citations: 36 febs.onlinelibrary.wiley.com
G Fayat, JP Waller - European Journal of Biochemistry, 1974 - Wiley Online Library
… Binding of each substrate is abolished in the presence of methioninyl adenylate, thereby … of methioninyl adenylate, indicating that these sites are involved in adenylate formation. …
Number of citations: 36 febs.onlinelibrary.wiley.com
S Blanquet, G Fayat, JP Waller… - European Journal of …, 1972 - Wiley Online Library
… By analogy with the binding of two molecules of methioninyl adenylate, we assume that only two molecules of methionyl adenylate are bound to the enzyme under the latter conditions. …
Number of citations: 97 febs.onlinelibrary.wiley.com
S Blanquet, M Iwatsubo… - European Journal of …, 1973 - Wiley Online Library
… are available in the presence of methioninyl adenylate. Both spermine and spermidine are … in the occupation of the second tRNA site on the enzyme methioninyl-adenylate complex. …
Number of citations: 113 febs.onlinelibrary.wiley.com

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